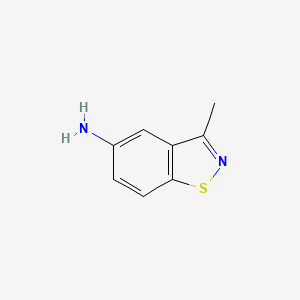

5-Amino-3-methyl-1,2-benzisothiazole

Vue d'ensemble

Description

5-Amino-3-methyl-1,2-benzisothiazole is a useful research compound. Its molecular formula is C8H8N2S and its molecular weight is 164.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-Amino-3-methyl-1,2-benzisothiazole (AMBT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of AMBT, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of benzisothiazole characterized by an amino group and a methyl group at specific positions on the benzene ring. Its molecular formula is , with a molecular weight of 168.22 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 168.22 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that AMBT exhibits antimicrobial activity against various bacterial strains. A study evaluated its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, demonstrating significant antibacterial effects. The structure-activity relationship suggests that the presence of the amino group enhances this activity.

Antifungal Activity

In addition to antibacterial properties, AMBT has shown antifungal activity. The compound's effectiveness varies with different fungal strains, with some derivatives exhibiting selective antifungal properties. This suggests potential applications in treating fungal infections.

Cytotoxicity and Antitumor Activity

AMBT has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it can inhibit cell proliferation and induce apoptosis in various cancer types. The mechanism involves the disruption of cellular signaling pathways associated with survival and proliferation.

Anti-inflammatory Effects

Preclinical studies have shown that AMBT possesses anti-inflammatory properties. It has been reported to reduce inflammation markers in animal models, indicating its potential use in treating inflammatory diseases. The compound's analgesic properties were also noted, suggesting a dual role in pain management.

The biological activity of AMBT is mediated through several mechanisms:

- Enzyme Inhibition : AMBT interacts with specific enzymes involved in cellular metabolism, affecting pathways related to inflammation and cell survival.

- DNA Interaction : It has been shown to bind to DNA, potentially leading to genotoxic effects in certain contexts.

- Signal Transduction Modulation : AMBT influences various signaling pathways, including those related to apoptosis and cell cycle regulation.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of AMBT involved testing against multiple bacterial strains. Results indicated that AMBT had a minimum inhibitory concentration (MIC) lower than many standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Case Study 2: Antitumor Activity

In a controlled laboratory setting, AMBT was administered to human cancer cell lines (e.g., breast and colon cancer). The results showed a significant reduction in cell viability compared to controls, with IC50 values indicating potent cytotoxicity .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

5-Amino-3-methyl-1,2-benzisothiazole has shown promising antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, a study demonstrated that certain derivatives had minimal inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as a lead compound in antibiotic development .

Fungicidal Properties

The compound also exhibits fungicidal activity. A patent describes its effectiveness against fungi pathogenic to humans and animals, as well as agricultural pathogens. The fungicidal properties of 5-amino derivatives were tested against several fungal species, with results indicating effective inhibition at low concentrations. Table 1 summarizes the MIC values for selected fungi:

| Compound | Fungal Species | MIC (µg/mL) |

|---|---|---|

| This compound | Candida albicans | 50 |

| Aspergillus niger | 25 | |

| Trichophyton mentagrophytes | 10 |

Agricultural Applications

Plant Protection Agents

The compound serves as an intermediate in the synthesis of plant protection agents. Its derivatives are formulated into pesticides that target specific plant pathogens, enhancing crop yield and health. The structural modifications of 5-amino derivatives allow for tailored efficacy against various pests and diseases .

Case Study: Efficacy in Crop Protection

A field study evaluated the effectiveness of a formulation containing this compound against fungal infections in tomato crops. The treated plants showed a significant reduction in disease incidence compared to untreated controls, highlighting the compound's potential in agricultural applications .

Chemical Synthesis

Synthesis of Derivatives

this compound is utilized as a precursor in synthesizing various bioactive compounds. Its reactivity allows for modifications that yield compounds with enhanced biological activities. For example, reactions involving acylation or alkylation can produce derivatives with improved pharmacological profiles.

Table 2: Synthesis Pathways

| Reaction Type | Starting Material | Product |

|---|---|---|

| Acylation | This compound | Acetamido derivative |

| Alkylation | This compound | Alkylated product |

Toxicological Studies

Safety Profile

Toxicological assessments are crucial for evaluating the safety of compounds intended for medicinal and agricultural use. Studies on the acute toxicity of this compound have been conducted to determine safe dosage levels for humans and animals. These studies have shown low toxicity levels at therapeutic doses, supporting its potential for safe application in pharmaceuticals and agrochemicals .

Propriétés

IUPAC Name |

3-methyl-1,2-benzothiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZFAGGNAKJNQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363544 | |

| Record name | 5-Amino-3-methyl-1,2-benzisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73437-03-3 | |

| Record name | 5-Amino-3-methyl-1,2-benzisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.